butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core fused with a cyclohexanone ring. Its structure includes two 4-chlorophenyl substituents at positions 4 and 7 of the quinoline ring, a methyl group at position 2, and a butan-2-yl ester at position 2.
The compound’s structural complexity arises from its fused bicyclic system and stereochemical possibilities. The presence of bis(4-chlorophenyl) groups introduces strong electron-withdrawing effects, which may influence its reactivity, solubility, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27Cl2NO3/c1-4-15(2)33-27(32)24-16(3)30-22-13-19(17-5-9-20(28)10-6-17)14-23(31)26(22)25(24)18-7-11-21(29)12-8-18/h5-12,15,19,25,30H,4,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDUKCWEUMMEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)Cl)C(=O)CC(C2)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386452 | |
| Record name | GNF-Pf-5543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5708-31-6 | |
| Record name | GNF-Pf-5543 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and esterification reactions . The reaction conditions often involve the use of catalysts such as piperidine and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce additional halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in hexahydroquinoline derivatives .
Scientific Research Applications
The compound features a hexahydroquinoline core, which is significant for its biological activity. The presence of chlorophenyl groups enhances its lipophilicity, potentially increasing its interaction with biological membranes.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit promising anticancer properties. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that hexahydroquinoline derivatives can target the Bcl-2 protein family, which is crucial in regulating apoptosis in cancer cells .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of similar compounds. The chlorophenyl substituents may enhance the antibacterial activity of butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate against Gram-positive and Gram-negative bacteria. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Polymer Synthesis
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to materials suitable for high-performance applications such as aerospace and automotive industries .
Nanocomposite Development
In nanotechnology, this compound has potential applications in creating nanocomposites that exhibit unique electrical and optical properties. These materials can be utilized in electronics and photonics .
Environmental Remediation
The compound's ability to interact with various pollutants suggests its potential use in environmental remediation processes. It may facilitate the degradation of hazardous substances or enhance the adsorption capacities of materials used in water treatment systems.
Case Study 1: Anticancer Research
A recent publication explored the anticancer effects of hexahydroquinoline derivatives on breast cancer cells. The study found that these compounds significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, butan-2-yl derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of hexahydroquinoline-3-carboxylates, highlighting substituent variations and their implications:
Key Observations:
Bis(4-chlorophenyl) groups in the target compound may amplify electron-withdrawing effects, possibly increasing metabolic stability but reducing aqueous solubility compared to mono-substituted analogs like B6 .
Crystallographic Behavior: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate forms a twisted boat conformation in the dihydropyridine ring, with intermolecular N—H⋯O hydrogen bonds stabilizing its crystal lattice . The bis(4-chlorophenyl) variant likely exhibits distinct packing due to steric and electronic differences.
Synthetic Yields and Physical States :
- Ethyl ester derivatives (e.g., ) are often synthesized in high yields (>80%), suggesting that the butan-2-yl ester variant may follow similar efficiency if steric hindrance is manageable.
Halogenation Patterns :
- Bromine and chlorine substituents (as in ) increase molecular weight and polarizability, which may enhance interactions with hydrophobic protein pockets but also elevate toxicity risks.
Research Findings and Data
Table: Comparative Physicochemical Data
Notes:
- LogP Trends : The butan-2-yl ester’s higher LogP compared to methyl or pyridin-3-yl methyl esters suggests greater lipophilicity, favoring membrane permeability but complicating formulation .
- Thermal Stability : Melting points correlate with crystallinity; halogenated derivatives (e.g., ) typically exhibit higher melting points due to stronger intermolecular forces.
Methodological Considerations
Biological Activity
Butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this specific compound based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H27Cl2N O3 |
| Molecular Weight | 484.414 g/mol |
| Density | 1.29 g/cm³ |
| Boiling Point | 606.2 °C |
| Flash Point | 320.4 °C |
Anticancer Activity
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promising results in various cancer cell lines:
- Cell Proliferation Inhibition : Research demonstrated that this compound effectively inhibits cell proliferation in MCF-7 breast cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase. The compound exhibited an IC50 value comparable to known anticancer agents .
- Mechanism of Action : The anticancer effect is attributed to the inhibition of key proteins involved in cell survival and proliferation. Studies have shown that treatment with this compound leads to increased expression of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
Quinoline derivatives are also recognized for their anti-inflammatory properties. In vitro studies have evaluated the ability of this compound to reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells:
- The compound significantly inhibited NO production at concentrations that did not induce cytotoxicity, suggesting a potential for developing anti-inflammatory therapies .
Antimicrobial Activity
The biological evaluation of quinoline derivatives has often included assessments of their antimicrobial efficacy:
- Bacterial Inhibition : Preliminary tests indicate that this compound exhibits antibacterial activity against various strains of bacteria. The structure–activity relationship (SAR) studies suggest that modifications to the chlorophenyl groups enhance antimicrobial potency .
Study on Anticancer Effects
A study published in a peer-reviewed journal highlighted the effects of this compound on cancer cell lines including MCF-7 and Panc-1. The findings indicated that the compound not only inhibited cell growth but also triggered apoptosis through caspase activation and mitochondrial pathways .
Evaluation of Anti-inflammatory Properties
Another research article focused on the anti-inflammatory potential of quinoline derivatives similar to this compound. It was found that these compounds could significantly reduce LPS-induced inflammation by inhibiting iNOS and COX-2 expression .
Q & A
Q. What are the established synthetic routes for butan-2-yl 4,7-bis(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 4-chlorobenzaldehyde with a β-ketoester (e.g., methyl acetoacetate) to form an enamine intermediate.
- Step 2 : Cyclization via the Hantzsch reaction under acidic conditions (e.g., acetic acid or p-toluenesulfonic acid) to construct the hexahydroquinoline core.
- Step 3 : Esterification with butan-2-ol under reflux conditions using DCC (dicyclohexylcarbodiimide) as a coupling agent.
Q. Critical Conditions :
- Temperature : Cyclization at 80–100°C ensures proper ring formation.
- Catalysts : Acidic catalysts (e.g., 10 mol% p-TsOH) improve cyclization efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the pure product .
Q. Example Optimization Table :
| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Cl-benzaldehyde, β-ketoester, EtOH, 12h reflux | 70–85% | >90% |
| 2 | AcOH, 90°C, 8h | 60–75% | >88% |
| 3 | Butan-2-ol, DCC, THF, 24h | 50–65% | >85% |
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- NMR Spectroscopy :
- ¹H NMR : Key signals include the ester carbonyl proton (δ 3.8–4.2 ppm for the butan-2-yl group), aromatic protons from 4-chlorophenyl substituents (δ 7.2–7.6 ppm), and the quinoline NH (δ 5.1–5.5 ppm).
- ¹³C NMR : Confirms the ester carbonyl (δ 165–170 ppm) and the quinoline carbonyl (δ 195–200 ppm).
- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 510.12 for C₂₈H₂₈Cl₂NO₃).
- X-ray Crystallography : Resolves the stereochemistry of the hexahydroquinoline core and confirms substituent positions .
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR | δ 4.10 (m, 1H, -OCH(CH₂CH₃)) | |
| X-ray | Dihedral angle: 85.3° between quinoline and 4-Cl-phenyl |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of hexahydroquinoline derivatives, such as variable enzyme inhibition data?
Discrepancies often arise from:
- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) affecting compound solubility.
- Enzyme Isoforms : Variations in target specificity (e.g., COX-2 vs. COX-1 inhibition).
- Metabolic Stability : Rapid degradation in certain cell lines may lead to false negatives.
Q. Methodological Solutions :
Standardized Assays : Use uniform protocols (e.g., IC₅₀ determination at pH 7.4, 37°C).
Orthogonal Validation : Combine enzymatic assays with cellular models (e.g., HEK293T transfected with target receptors).
Molecular Dynamics Simulations : Assess binding stability to specific enzyme conformations .
Q. What computational strategies are effective for predicting the pharmacokinetic properties and toxicity profile of this compound?
- ADMET Prediction :
- Software : SwissADME or ADMETlab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions.
- Key Parameters : LogP (optimal range: 2–4), topological polar surface area (<140 Ų).
- Toxicity Profiling :
- In Silico Tools : ProTox-II for hepatotoxicity and mutagenicity risks.
- Metabolite Prediction : Use GLORYx to identify potential toxic metabolites (e.g., epoxide intermediates).
Q. Example Results :
| Property | Prediction | Relevance |
|---|---|---|
| LogP | 3.8 | Moderate lipophilicity |
| hERG Inhibition Risk | Low | Reduced cardiotoxicity |
| Ames Test (Mutagenicity) | Negative | Safe profile |
Q. How can the compound’s reactivity be leveraged to design derivatives with enhanced selectivity for cancer targets?
- Strategic Modifications :
- Ester Group Replacement : Substitute butan-2-yl with fluorinated alcohols to improve metabolic stability.
- Chlorophenyl Substituents : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance DNA intercalation.
- Screening Workflow :
- Virtual Library Design : Generate 100–200 derivatives using combinatorial chemistry tools (e.g., RDKit).
- Docking Studies : Prioritize derivatives with lower binding energy to Topoisomerase II (< -9.0 kcal/mol).
- In Vitro Validation : Test top candidates in MTT assays against MCF-7 and HeLa cell lines .
Q. What experimental approaches address challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Key Challenges :
- Racemization during esterification.
- Low yields in cyclization at >10 g scale.
- Solutions :
- Catalyst Optimization : Use chiral auxiliaries (e.g., (R)-BINOL) to retain stereochemistry.
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side reactions.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression in real time .
Q. How should researchers interpret conflicting crystallographic data regarding the compound’s conformation in solid vs. solution states?
- Root Cause :
- Solid State : Crystal packing forces stabilize specific conformers (e.g., chair vs. boat quinoline core).
- Solution State : Dynamic equilibrium between conformers due to solvent interactions.
- Resolution Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
